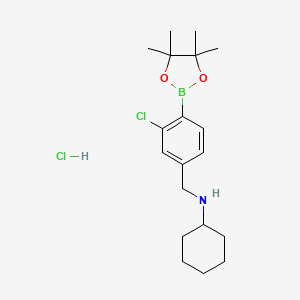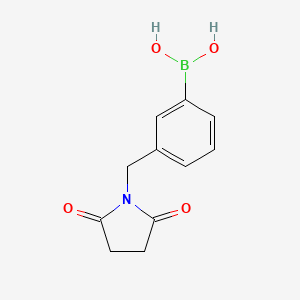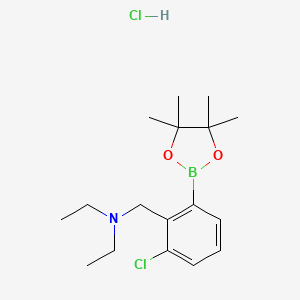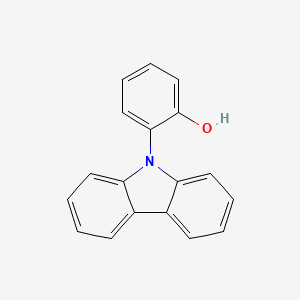
2-(9H-Carbazol-9-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-Carbazol-9-yl)phenol is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties . The compound consists of a phenol group attached to a carbazole moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Carbazol-9-yl)phenol typically involves the reaction of 9H-carbazole with phenol under specific conditions. One common method is the oxidative polymerization of 4-(9H-carbazol-9-yl)phenol using oxidants such as sodium hypochlorite (NaOCl) or ferric chloride (FeCl3) in an aqueous alkaline medium . The reaction conditions, including temperature, pH, and concentration of the oxidants, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidative polymerization processes. The use of ferric chloride as an oxidant in chloroform is a common method due to its efficiency and cost-effectiveness . The reaction is typically carried out at room temperature, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Carbazol-9-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as sodium hypochlorite or ferric chloride.
Substitution: The phenol group can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Polymerization: The carbazole moiety can be electropolymerized to form polycarbazole derivatives.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl) or ferric chloride (FeCl3) in an aqueous alkaline medium.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used for substitution reactions.
Polymerization: Electropolymerization can be carried out using electrochemical methods.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted phenol derivatives with various functional groups.
Polymerization: Polycarbazole derivatives with enhanced electrical and optical properties.
Scientific Research Applications
2-(9H-Carbazol-9-yl)phenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(9H-Carbazol-9-yl)phenol involves its interaction with molecular targets and pathways. The compound’s carbazole moiety is known for its excellent hole-transport ability, which makes it suitable for use in electronic devices . The phenol group can undergo various chemical reactions, allowing for further functionalization and modification of the compound’s properties.
Comparison with Similar Compounds
Similar Compounds
4-(9H-Carbazol-9-yl)phenol: A closely related compound with similar properties and applications.
9H-Carbazole-9-ethanol: Another carbazole derivative used in the synthesis of various functional materials.
Uniqueness
2-(9H-Carbazol-9-yl)phenol is unique due to its combination of a phenol group and a carbazole moiety, which imparts distinct chemical and physical properties. Its versatility in functionalization and excellent electrical and optical properties make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-carbazol-9-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO/c20-18-12-6-5-11-17(18)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWYJOAUDHQFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
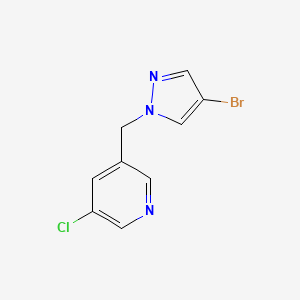
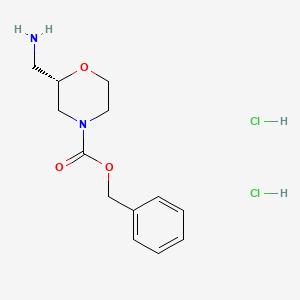
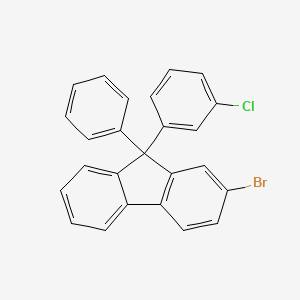
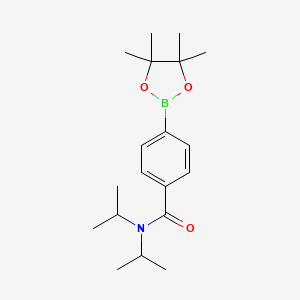
![N-([1,1'-Biphenyl]-4-yl)-3'-(naphthalen-1-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8243340.png)
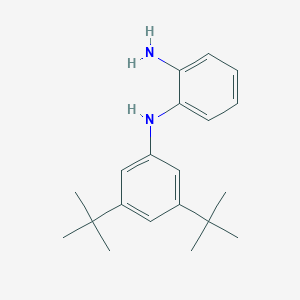
![N-(4-(4-Phenylnaphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8243353.png)
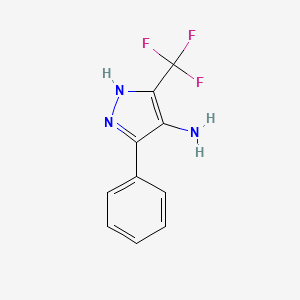
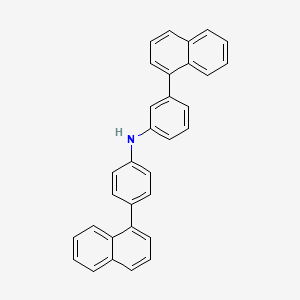
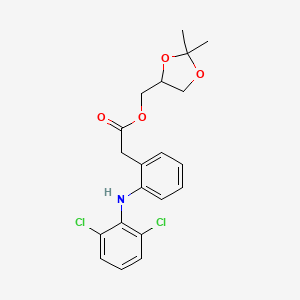
![Methyl 4-(5'-bromo-[2,2'-bithiophen]-5-yl)benzoate](/img/structure/B8243375.png)
